molecular formula C9H16O5 B055833 (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol CAS No. 112245-59-7

(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

Cat. No.: B055833
CAS No.: 112245-59-7
M. Wt: 204.22 g/mol
InChI Key: DJPWFPRHHGISOM-HBFKVTOISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY 210073 is a small molecule drug developed by Eli Lilly & Co. It functions as a leukotriene B4 receptor antagonist and a cyclooxygenase-2 inhibitor. The compound has been investigated for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and skin and musculoskeletal diseases .

Preparation Methods

The synthesis of LY 210073 involves the preparation of xanthone dicarboxylic acid derivatives. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

LY 210073 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

LY 210073 exerts its effects by targeting leukotriene B4 receptors and cyclooxygenase-2 enzymes. The compound acts as an antagonist to leukotriene B4 receptors, inhibiting their activity and reducing inflammation. Additionally, it inhibits cyclooxygenase-2 enzymes, which play a key role in the inflammatory process by converting arachidonic acid to prostaglandins .

Comparison with Similar Compounds

LY 210073 is unique due to its dual action as a leukotriene B4 receptor antagonist and a cyclooxygenase-2 inhibitor. Similar compounds include:

Compared to these compounds, LY 210073 offers a unique combination of leukotriene receptor antagonism and cyclooxygenase inhibition, potentially providing broader anti-inflammatory effects.

Properties

112245-59-7

Molecular Formula

C9H16O5

Molecular Weight

204.22 g/mol

IUPAC Name

(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1

InChI Key

DJPWFPRHHGISOM-HBFKVTOISA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C

SMILES

CC1(OCC2C(O1)C(C(O2)OC)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)OC)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.